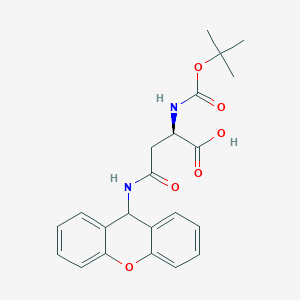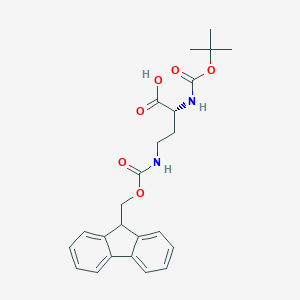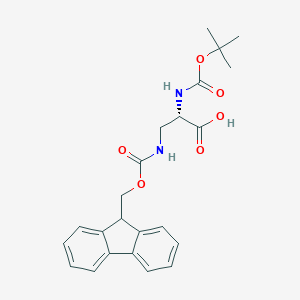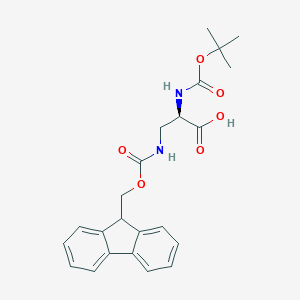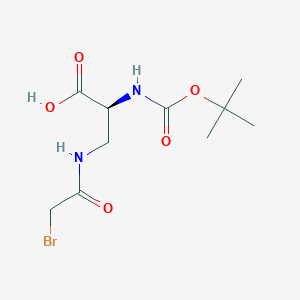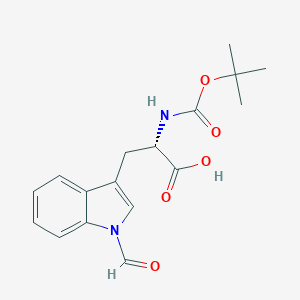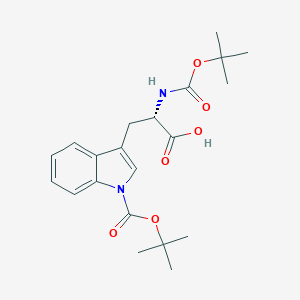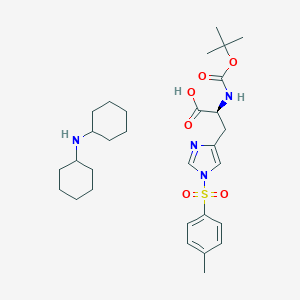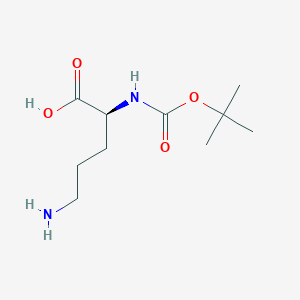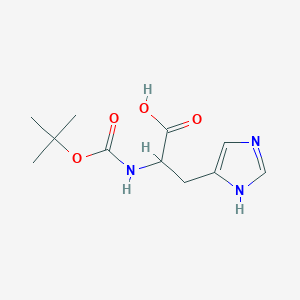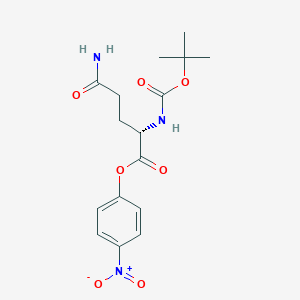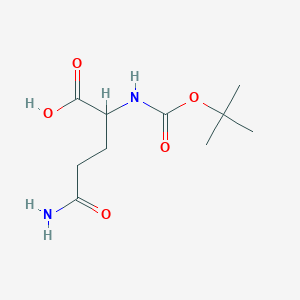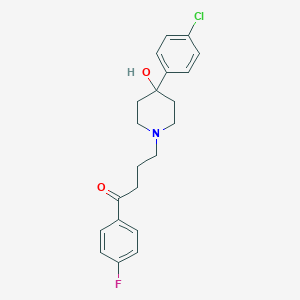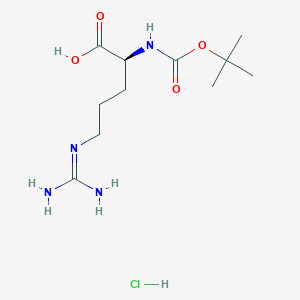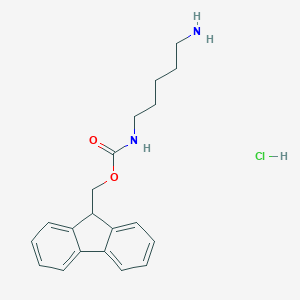
(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate” is a chemical compound with the molecular formula C20H25ClN2O2. It is also known as FMOC-1,5-diaminopentance hydrochloride . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate” is based on its molecular formula C20H25ClN2O2. For more detailed structural analysis, techniques such as NMR, HPLC, LC-MS, and UPLC are typically used .Physical And Chemical Properties Analysis
The molecular weight of “(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate” is 360.9 g/mol. More detailed physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación
Enzymatic Inhibition and Mechanisms
Carbamates, including compounds structurally related to "(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate," have been extensively studied for their role in inhibiting acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Research has shown that carbamates act as effective AChE inhibitors by carbamoylating the serine residue in the enzyme's active site. This action results in a range of inhibition durations, depending on the carbamoyl group's size and substituents, which can affect the rate of enzyme reactivation through decarbamoylation. This property underlies the development of carbamates as insecticides and therapeutic agents in neurology and pharmacology (Rosenberry & Cheung, 2019)[https://consensus.app/papers/ratelimiting-step-decarbamoylation-rosenberry/c181544ea8bd562fbc03791da602d99c/?utm_source=chatgpt].
Analytical Chemistry Applications
In analytical chemistry, fluorescamine, a compound related to carbamates, has been utilized as a sensitive and versatile probe for detecting primary amino groups in various compounds, including amino acids, peptides, and proteins. Its non-fluorescent nature, coupled with the rapid reaction at ambient temperature, makes it a valuable tool for biochemical analysis, despite lower sensitivity compared to other reagents. This application is crucial for the qualitative and quantitative analysis of biologically significant molecules in research and clinical diagnostics (Derayea & Samir, 2020)[https://consensus.app/papers/review-fluorescamine-versatile-probe-derayea/78bf8f29e84c59a8a13885dbc9e99f81/?utm_source=chatgpt].
Environmental Impact and Bioremediation
Carbamate pesticides, including those structurally related to "(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate," have raised environmental concerns due to their toxicity and persistence in ecosystems. Studies on the effects of carbamate pesticides on non-target organisms, such as fish in freshwater ecosystems, underscore the need for effective bioremediation strategies. Understanding the degradation pathways of carbamates through microbial action is crucial for developing methods to mitigate their environmental impact, highlighting the significance of carbamate chemistry in environmental science and safety (Nwigwe, 2007)[https://consensus.app/papers/effects-carbamate-pesticide-freshwater-ecosystems-nwigwe/cc8a5e5efb025d13a33ba8a40a3c187c/?utm_source=chatgpt].
Pharmacodynamics and Drug Design
The structural and physicochemical properties of carbamates, such as "(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate," have been exploited in drug design, particularly in developing compounds with specific pharmacodynamic applications. The versatility of carbamates/thiocarbamides in medicinal chemistry, demonstrated through their efficacy against various bacterial strains and their potential in addressing aging-related health issues like cancer, showcases the critical role of carbamate structures in pharmaceutical research and development (Asghar et al., 2022)[https://consensus.app/papers/routes-synthesis-osdonor-carbamidethiocarbamide-asghar/114ad2619f38580cbcf9bd6db006a184/?utm_source=chatgpt].
Safety And Hazards
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-(5-aminopentyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c21-12-6-1-7-13-22-20(23)24-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,1,6-7,12-14,21H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTXSWQISHLYHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-Fluoren-9-yl)methyl (5-aminopentyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

